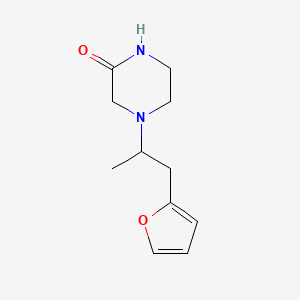

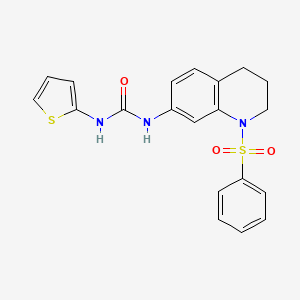

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide is a chemical compound that has been synthesized for scientific research purposes. It is commonly referred to as PPT and is used in various studies to understand its mechanism of action and its effects on biochemical and physiological processes.

Wissenschaftliche Forschungsanwendungen

Dopamine Receptor Modulation

The compound’s structural features make it a potential candidate for modulating dopamine receptors. Specifically, it has been explored for its interaction with D3 receptors (D3R). Due to the homology among dopamine D2-like receptors (including D2, D3, and D4 subtypes), finding ligands that discriminate between these subtypes remains challenging. However, bitopic ligands, which engage multiple receptor domains, have shown promise in achieving subtype selectivity. Researchers have synthesized bitopic structures based on this compound, aiming to enhance D3R selectivity. The (2S,5S) conformation of the scaffold has been found to improve affinity and selectivity for D3R .

ASGPR-Targeted Therapeutics

The compound’s unique structure has implications beyond neurotransmitter receptors. It can serve as an ASGPR (asialoglycoprotein receptor) binding ligand when conjugated with extracellular protein binding ligands. This combination enables selective degradation of target extracellular proteins in vivo, potentially treating disorders mediated by these proteins .

Immune Sensing and Diagnostics

Researchers have harnessed the compound’s properties to create a sensitive immune sensor. By modifying disposable immunosensors with single-walled carbon nanotube-conductive polymer nanocomposites, they achieved impedance-based detection of calreticulin (CALR), a biomarker found in human serum. The resulting biosensor demonstrated linear response to CALR concentrations within the range of 0.015–60 pg/mL, with an impressively low detection limit (4.6 fg/mL) and excellent sensitivity (0.43 kΩ pg⁻¹ mL⁻² cm⁻²) .

Novel Porphyrin Synthesis

The compound’s potential extends to the synthesis of bis(porphyrins) or related compounds. Its structure serves as a building block for creating novel porphyrin-based materials, which have applications in various fields, including catalysis, photodynamic therapy, and sensing .

Flavor and Fragrance Chemistry

In a different context, the compound has been identified as a contributor to the “nasal burn” aroma in soy sauce-flavored white wine. Its presence in the wine imparts a characteristic sensory experience, and its threshold concentration for this aroma was determined to be 209.5 μg/L in a 53% ethanol-water solution .

FGFR Inhibition

While not directly related to the compound, its 1H-pyrrolo[2,3-b]pyridine motif has inspired the design of potent FGFR (fibroblast growth factor receptor) inhibitors. Researchers have utilized structure-based design strategies to create derivatives with potential therapeutic applications .

Eigenschaften

IUPAC Name |

4-methyl-2-pyrrol-1-yl-N-(3-pyrrol-1-ylpropyl)-1,3-thiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N4OS/c1-13-14(22-16(18-13)20-11-4-5-12-20)15(21)17-7-6-10-19-8-2-3-9-19/h2-5,8-9,11-12H,6-7,10H2,1H3,(H,17,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQXBVUTYFRZWFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCCCN3C=CC=C3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-(1H-pyrrol-1-yl)propyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

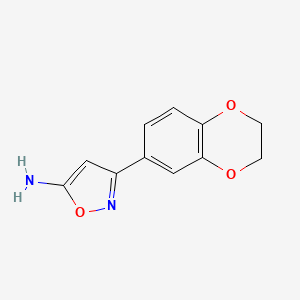

![[4-oxo-3-(4-propoxycarbonylphenoxy)chromen-7-yl] Morpholine-4-carboxylate](/img/structure/B2565862.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2565866.png)

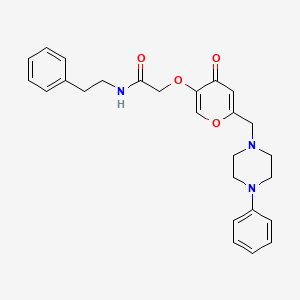

![Benzo[d][1,3]dioxol-5-yl(4-((pyridin-2-ylthio)methyl)piperidin-1-yl)methanone](/img/structure/B2565875.png)

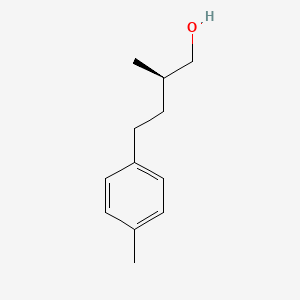

![Ethyl 2-[8-(3-chloro-4-methoxyphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazo lidino[1,2-h]purin-3-yl]acetate](/img/structure/B2565878.png)